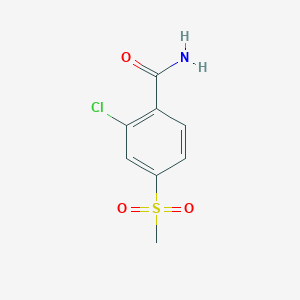

2-クロロ-4-(メチルスルホニル)ベンズアミド

概要

説明

“2-Chloro-4-(methylsulfonyl)benzamide” is a chemical compound that has gained attention in several fields of research due to its unique physical and chemical properties. It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid has been disclosed in a patent . The method includes several steps involving the use of 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts, among other components .Molecular Structure Analysis

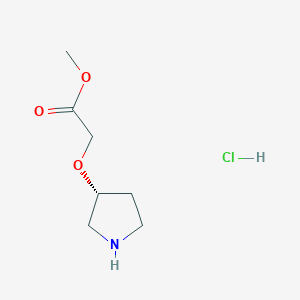

The molecular structure of “2-Chloro-4-(methylsulfonyl)benzamide” can be represented by the SMILES stringCS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1 . Its molecular weight is 233.67 g/mol. Physical And Chemical Properties Analysis

“2-Chloro-4-(methylsulfonyl)benzamide” is a solid compound . Its molecular weight is 233.67 g/mol, and its empirical formula is C8H8ClNO3S .科学的研究の応用

抗ウイルス活性

2-クロロ-4-(メチルスルホニル)ベンズアミド: 誘導体は、抗ウイルス剤としての可能性について研究されています。 例えば、類似の構造モチーフを共有するインドール誘導体は、インフルエンザA型およびその他のウイルスに対する阻害活性を示しています 。メチルスルホニル基の存在は、ウイルスタンパク質への結合親和性を高める可能性があり、新しい抗ウイルス薬の開発に向けた道筋を提供します。

抗炎症作用

この化合物は、COX-2受容体と選択的に結合する能力があるため、抗炎症薬の開発に役立つと考えられます 。この酵素を阻害することにより、関節炎や手術後の炎症や痛みを軽減できる可能性があります。

抗がん研究

2-クロロ-4-(メチルスルホニル)ベンズアミドと構造的に関連するインドール誘導体は、抗がん活性を有することが判明しています 。この化合物の誘導体に関する研究は、特定のがん細胞を標的にし、副作用を最小限に抑える新しい化学療法薬の発見につながる可能性があります。

除草剤開発

2-クロロ-4-(メチルスルホニル)ベンズアミド: は、特定のトリケトン系除草剤の合成における重要な中間体です 。これらの除草剤は、選択的な雑草駆除特性を持つため貴重であり、ベンズアミド部分を修飾することで微調整できます。

医薬品合成

この化合物は、さまざまな医薬品の合成における中間体として役立ちます。 2-クロロ-4-(メチルスルホニル)安息香酸への変換は、多様な治療用途を持つ薬剤を製造する上で重要なステップです .

作用機序

Target of Action

The primary target of 2-Chloro-4-(methylsulfonyl)benzamide is the Hedgehog signaling pathway . This pathway plays a crucial role in the development of organs and tissues during embryogenesis . The compound inhibits this pathway by binding to and inhibiting the transmembrane protein Smoothened Homologue (SMO) .

Mode of Action

2-Chloro-4-(methylsulfonyl)benzamide interacts with its target, SMO, leading to the inhibition of the Hedgehog signaling pathway . This interaction results in the suppression of the pathway, thereby preventing the uncontrolled proliferation seen in conditions like basal cell carcinoma .

Biochemical Pathways

The affected pathway is the Hedgehog signaling pathway. When this pathway is dysregulated or aberrantly activated, it can lead to pathogenesis of diseases like basal cell carcinoma . By inhibiting SMO, 2-Chloro-4-(methylsulfonyl)benzamide prevents the activation of this pathway, thereby controlling the proliferation of cells .

Pharmacokinetics

The pharmacokinetics of 2-Chloro-4-(methylsulfonyl)benzamide are unique. It exhibits saturable plasma protein binding to alpha-1 acid glycoprotein (AAG) and apparent time-dependent bioavailability . This leads to non-linear pharmacokinetics with dose and time, significantly faster time to steady-state, and lower than predicted accumulation . These properties impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 2-Chloro-4-(methylsulfonyl)benzamide’s action include the inhibition of the Hedgehog signaling pathway, which in turn controls the proliferation of cells . This can lead to the suppression of tumor growth in conditions like basal cell carcinoma .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-Chloro-4-(methylsulfonyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Molecular Mechanism

At the molecular level, 2-Chloro-4-(methylsulfonyl)benzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(methylsulfonyl)benzamide can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes becoming more pronounced over extended periods of exposure .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(methylsulfonyl)benzamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .

Metabolic Pathways

2-Chloro-4-(methylsulfonyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .

Transport and Distribution

The transport and distribution of 2-Chloro-4-(methylsulfonyl)benzamide within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and effectiveness in different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(methylsulfonyl)benzamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

2-chloro-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMGWWIRHCBZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)

![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)

![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)